molecular formula C17H12N2O B2624836 2-(1-Naphthyl)-1,3-benzoxazol-5-amine CAS No. 95888-03-2

2-(1-Naphthyl)-1,3-benzoxazol-5-amine

Cat. No. B2624836
CAS RN: 95888-03-2
M. Wt: 260.296
InChI Key: NCQQMVULPNMPEH-UHFFFAOYSA-N
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Description

1-Naphthyl or α-naphthol is an organic compound with the formula C10H7OH. It is a fluorescent white solid . Benzoxazole is a heterocyclic compound, it is a colorless liquid although commercial samples can appear yellow. It has a vaguely pleasant odor . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of compounds similar to “2-(1-Naphthyl)-1,3-benzoxazol-5-amine” often involves multicomponent reactions . For example, a Schiff base ligand was synthesized and confirmed by single crystal diffraction analysis . The Schiff base ligand bears potential donor sites and therefore it was reacted with transition metal ions .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” often involves multiple reactive sites, allowing them to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

The chemical reactions of compounds similar to “this compound” often involve the presence of three available nucleophilic sites, i.e., C-1 position, phenolic oxygen and C-3 position (to a lesser extent) .


Physical And Chemical Properties Analysis

1-Naphthol, a component of “this compound”, is a colorless or white solid with a density of 1.10 g/cm^3 .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may be harmful if swallowed or in contact with skin . They may also cause skin irritation and serious eye damage .

Future Directions

Recent developments in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions suggest that there is considerable interest in the development of efficient synthetic strategies for producing these compounds . This could potentially apply to the synthesis of “2-(1-Naphthyl)-1,3-benzoxazol-5-amine” as well.

properties

IUPAC Name

2-naphthalen-1-yl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-12-8-9-16-15(10-12)19-17(20-16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQQMVULPNMPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95888-03-2
Record name 2-(1-NAPHTHYL)-1,3-BENZOXAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8 mmol of 2,4-diaminophenol.2HCl and 8 mmol of naphthalene-1-carboxylic acid were dissolved in 10 g of polyphosphoric acid (PPA), and then, the mixed solution was stirred at a temperature of 180° C. for 3 to 4 hours. After completion of the reaction, the reaction solution was cooled, neutralized with 10% NaOH, and filtered by using distilled water for recrystallization in a slow manner, thereby obtaining 1.6 g of 2-(naphthalene-1-yl)benzo[d]oxazole-5-amine (Derivative #2) (yield: 77%).
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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